

5-bromo-2-chloro-N-ethylpyrimidin-4-amine molecular weight

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Compound of Interest

Compound Name: 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

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An In-Depth Technical Guide to **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**, a halogenated pyrimidine derivative of significant interest to the pharmaceutical and drug discovery sectors. The document delineates its core molecular and physicochemical properties, outlines a detailed synthetic pathway, and describes robust analytical methods for its characterization. Furthermore, it explores the compound's primary application as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Core Molecular Profile

5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic compounds that form the core structure of nucleobases and are widely employed in medicinal chemistry.^[1] The strategic placement of bromine and chlorine atoms, coupled with an N-ethylamino group, imparts specific reactivity and structural attributes that make it a valuable precursor in targeted drug synthesis.^{[2][3]}

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Property	Value	Source
IUPAC Name	5-bromo-2-chloro-N-ethylpyrimidin-4-amine	[4]
CAS Number	954221-06-8	[4]
Molecular Formula	C ₆ H ₇ BrClN ₃	[4]
Molecular Weight	236.50 g/mol	[4]
Appearance	Typically a white to off-white solid powder	[5]
Canonical SMILES	<chem>CCNC1=NC(=NC=C1Br)Cl</chem>	[4]
InChI Key	LJHQFKOMQASUHX-UHFFFAOYSA-N	[4]

Structural Elucidation

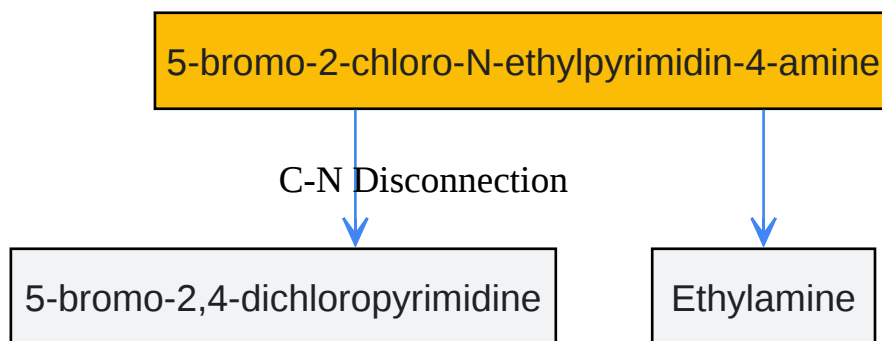
The structure of **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** features a pyrimidine ring substituted at key positions. The C2 position holds a chlorine atom, a good leaving group for nucleophilic aromatic substitution. The C5 position is occupied by a bromine atom, which can be used for cross-coupling reactions or to provide steric and electronic influence on potential drug targets. The C4 position is functionalized with an ethylamine, providing a vector for further chemical elaboration or direct interaction with biological targets.

Synthesis and Purification

The synthesis of **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** relies on established pyrimidine chemistry, typically starting from a more common precursor like 2,4,5-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine. The latter is a common intermediate used in the preparation of related compounds.[1]

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The primary disconnection occurs at the C4-N bond, suggesting a nucleophilic substitution of a chlorine atom at the C4 position of a dichlorinated pyrimidine precursor by ethylamine.



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Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a self-validating experimental procedure. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding to work-up.

Objective: To synthesize **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** via nucleophilic aromatic substitution.

Materials:

- 5-bromo-2,4-dichloropyrimidine
- Ethylamine (2 M solution in THF or as a 70% aqueous solution)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DCM or THF (approx. 0.2 M concentration).
- **Base Addition:** Add a tertiary amine base such as TEA or DIPEA (1.2 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the ethylamine nucleophile.
- **Nucleophile Addition:** Cool the mixture to 0 °C using an ice bath. Add ethylamine (1.1 eq) dropwise to the stirred solution. The controlled addition is crucial to manage the exothermicity of the reaction.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC, observing the disappearance of the 5-bromo-2,4-dichloropyrimidine spot.
- **Aqueous Work-up:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO_3 solution, and brine. The bicarbonate wash ensures the complete removal of any residual acid.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for instance, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from unreacted starting

material and by-products. The pure fractions are then combined and concentrated to yield the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Spectroscopic Analysis

The halogenated nature of the pyrimidine ring influences its electronic environment, which can be studied using various spectroscopic methods.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Technique	Expected Observations
^1H NMR	- Ethyl Group (CH_2): A quartet around 3.5-3.7 ppm. - Ethyl Group (CH_3): A triplet around 1.2-1.4 ppm. - Pyrimidine Proton (C6-H): A singlet in the aromatic region, typically > 8.0 ppm. - Amine Proton (NH): A broad singlet, which may exchange with D_2O .
^{13}C NMR	Signals corresponding to the two distinct ethyl carbons and the four unique pyrimidine ring carbons. The carbons attached to halogens (C2 , C5) will be significantly shifted.
Mass Spec (MS)	The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of both bromine ($^{79}\text{Br}/^{81}\text{Br}$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$) isotopes. The base peak would correspond to the calculated molecular weight of 236.50 (for ^{79}Br and ^{35}Cl).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the standard method for determining the purity of the final

compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid or formic acid as a modifier. Purity is determined by the area percentage of the main product peak detected by a UV detector (typically at 254 nm).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry.[9] **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** serves as a key intermediate, primarily in the synthesis of kinase inhibitors for oncology.[2] Its utility is demonstrated by analogy to the closely related compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is a known intermediate in the synthesis of the CDK4/6 inhibitor Ribociclib.[5]

Role as a Versatile Chemical Intermediate

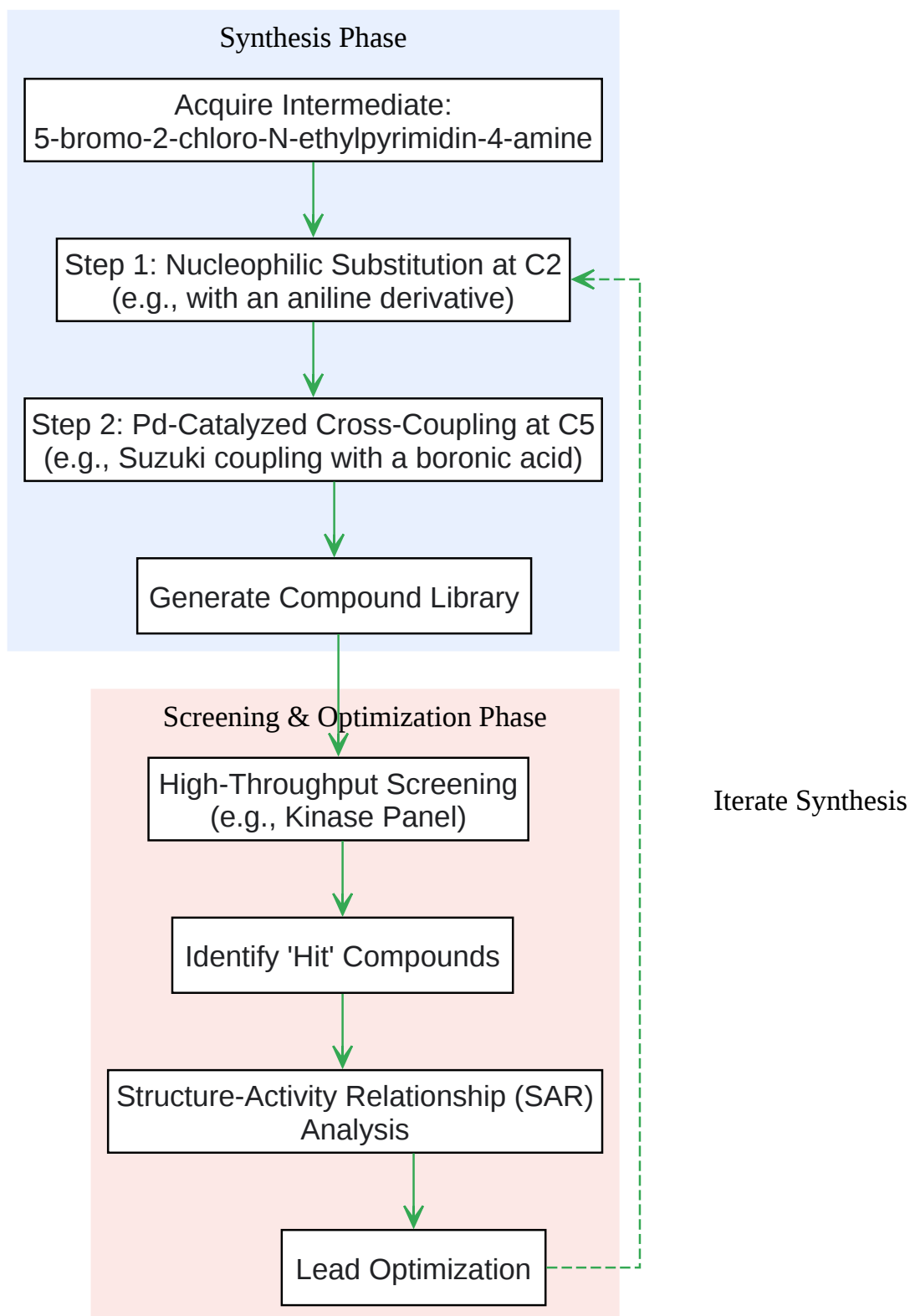
The compound's structure is designed for sequential, regioselective reactions:

- **C2-Cl Bond:** The chlorine at the C2 position is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol functionalities.
- **C5-Br Bond:** The bromine atom is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aryl, heteroaryl, or alkyl groups.

This dual reactivity allows for the rapid construction of large and diverse chemical libraries for screening against biological targets.

Workflow for Drug Discovery

The intermediate is typically used early in the drug discovery process, as illustrated in the following workflow.



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Caption: Drug discovery workflow using the pyrimidine intermediate.

Safety and Handling

5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-bromo-2-chloro-N-ethylpyrimidin-4-amine, with a molecular weight of 236.50 g/mol, is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery.^[4] Its defined structure and differential reactivity at key positions provide medicinal chemists with a reliable and versatile platform for synthesizing novel therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization is fundamental for its effective application in the development of next-generation targeted therapies.

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